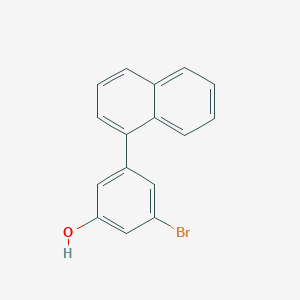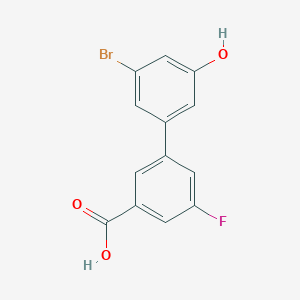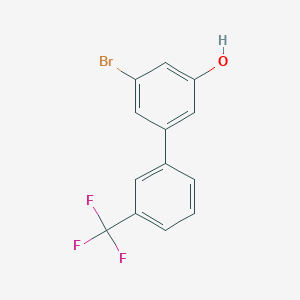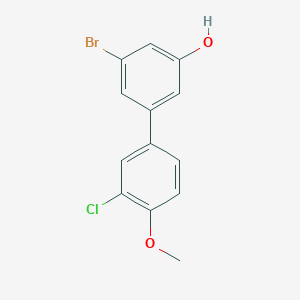
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95% (referred to as 3-B5-3-C4-M-Phenol) is a synthetic compound of phenol with a bromine-chlorine substitution at the para-position. It is a white solid at room temperature and is soluble in most organic solvents. It is used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
3-B5-3-C4-M-Phenol has a variety of scientific research applications. It is used in the synthesis of organic compounds, such as the synthesis of 2-bromo-4-methoxy-3-methylphenol. It is also used in the synthesis of pharmaceutical compounds, such as the synthesis of the anti-inflammatory drug ibuprofen. Furthermore, it is used in the synthesis of polymers, such as the synthesis of poly(3-bromo-5-(3-chloro-4-methoxyphenyl)phenol). Finally, it is used in the synthesis of dyes, such as the synthesis of the dye 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol-2-sulfonic acid.
Mécanisme D'action
The mechanism of action of 3-B5-3-C4-M-Phenol is not well understood. However, it is believed to involve the formation of a reactive intermediate, such as a carbocation, which then undergoes a variety of reactions, such as nucleophilic attack, electrophilic attack, or hydrogen abstraction, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B5-3-C4-M-Phenol are not well understood. However, it is believed to have some antimicrobial activity, as well as some antioxidant activity. Furthermore, it has been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-B5-3-C4-M-Phenol is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time without significant degradation. However, it is toxic and should be handled with caution. Furthermore, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-B5-3-C4-M-Phenol. These include further exploration of its antimicrobial, antioxidant, and cancer cell line inhibitory activities. Furthermore, it could be investigated for its potential use in drug design and drug delivery systems. Additionally, it could be investigated for its potential use in the synthesis of complex molecules and polymers. Finally, it could be investigated for its potential use in the synthesis of dyes and other materials.
Méthodes De Synthèse
The synthesis of 3-B5-3-C4-M-Phenol is a multi-step process. The first step involves the reaction of 4-methoxyphenol with thionyl chloride in the presence of anhydrous pyridine. This reaction results in the formation of 4-methoxyphenyl chlorosulfite. The second step involves the reaction of the 4-methoxyphenyl chlorosulfite with 3-bromo-5-chlorophenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol. Finally, the product is purified by recrystallization in ethanol or methanol.
Propriétés
IUPAC Name |
3-bromo-5-(3-chloro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNXUZJLOHFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686443 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol | |
CAS RN |
1261976-58-2 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
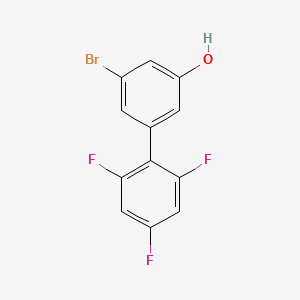
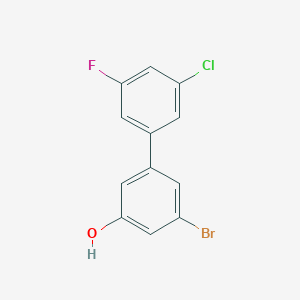
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)
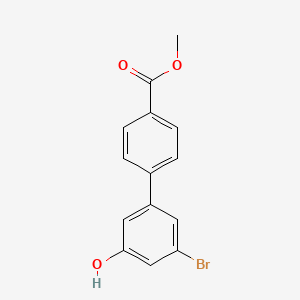
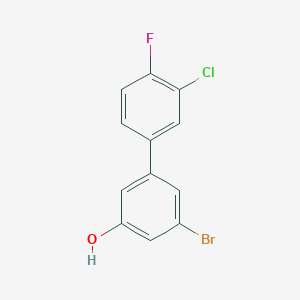
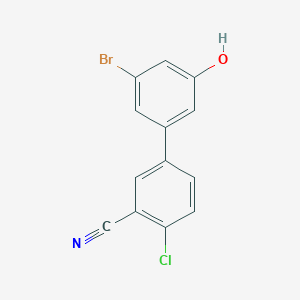
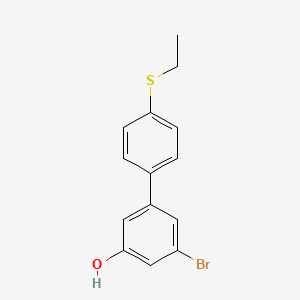

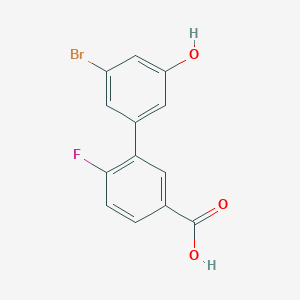
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
